O-Methylwaltherione A
Description
O-Methylwaltherione A is a methylated alkaloid or glycoside derivative, structurally characterized by the presence of a methoxy group (-OCH₃) attached to its core scaffold. Methylation often enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic resistance . Analytical techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopy (e.g., NMR, MS) are critical for its identification and purity assessment, as highlighted in methodologies for related methylated compounds .
Properties
Molecular Formula |
C24H25NO5 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(1S,12R,13R)-4,5-dimethoxy-12-(2-methoxyphenyl)-6-methyl-16-oxa-7-azatetracyclo[11.2.1.02,11.03,8]hexadeca-2(11),3,5,7,9-pentaen-12-ol |
InChI |
InChI=1S/C24H25NO5/c1-13-22(28-3)23(29-4)21-16(25-13)10-9-15-20(21)18-11-12-19(30-18)24(15,26)14-7-5-6-8-17(14)27-2/h5-10,18-19,26H,11-12H2,1-4H3/t18-,19+,24-/m0/s1 |
InChI Key |
XHNIIQKOPPYGRE-GLDPYIMESA-N |
Isomeric SMILES |
CC1=C(C(=C2C(=N1)C=CC3=C2[C@@H]4CC[C@H]([C@@]3(C5=CC=CC=C5OC)O)O4)OC)OC |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C=CC3=C2C4CCC(C3(C5=CC=CC=C5OC)O)O4)OC)OC |
Synonyms |
O-methylwaltherione A O-methylwaltherione-A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Methylation Position | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| O-Methylwaltherione A | Alkaloid/Glycoside | O-linked | ~300–400 (hypothetical) | Antimicrobial research |
| Methyl alpha-o-glycopyranoside | Carbohydrate | Anomeric carbon | 194.18 | Surfactant studies |
| 6-Methyl-5-hepten-2-ol | Linear terpenoid | C-6 | 128.21 | Flavor/fragrance industry |
Data inferred from methylated analogs in .
Analytical Challenges and Methodologies
Chemical analysis of methylated compounds, including O-Methylwaltherione A, faces challenges such as:
- Extraction inefficiency: Incomplete recovery due to matrix binding, as seen in glycosides and terpenoids .
- Artifact formation: Methanol or acidic extraction conditions may alter native structures, generating derivatives absent in the original sample .
- Chromatographic resolution : Co-elution of methylated isomers complicates purity assessment. For example, TLC and HPTLC are used to distinguish methylated glycosides but require optimized solvent systems .
Table 2: Analytical Techniques for Methylated Compounds
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